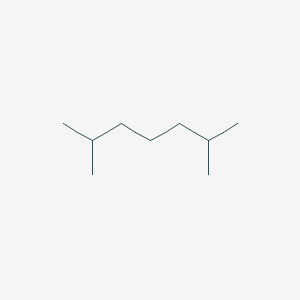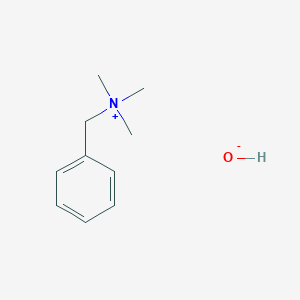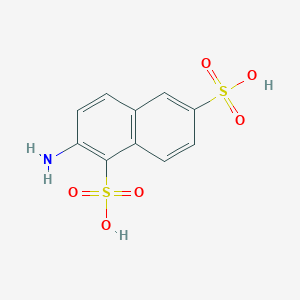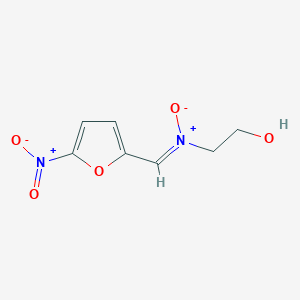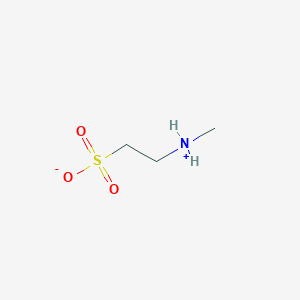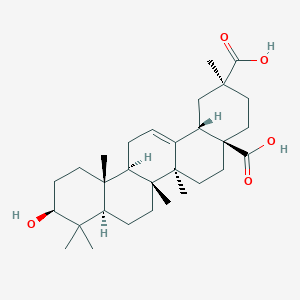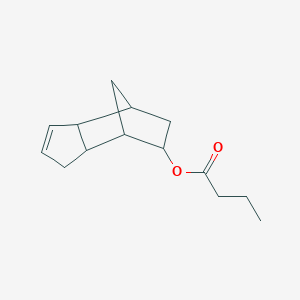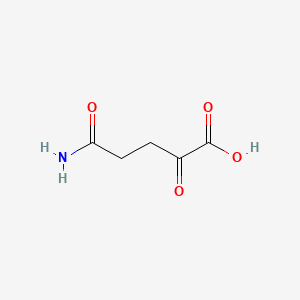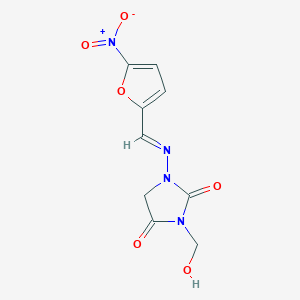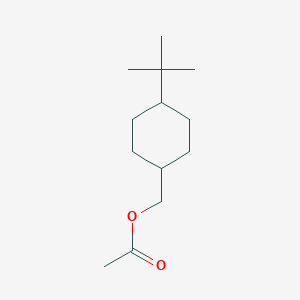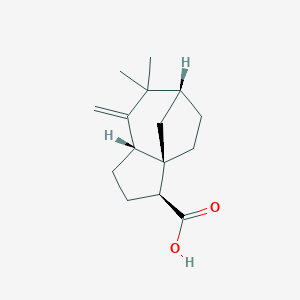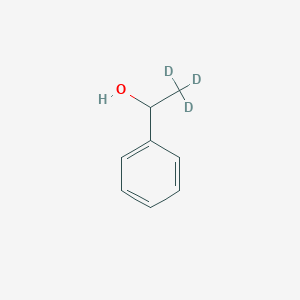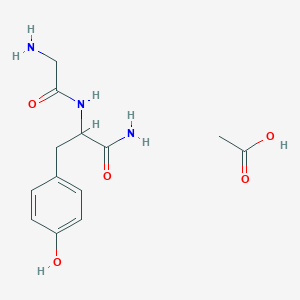
Isophthalic acid, dicyclopentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalic acid, dicyclopentyl ester (IDPE) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as acetone, ethyl acetate, and chloroform. IDPE is a derivative of isophthalic acid, which is commonly used in the production of polymers, resins, and plasticizers. IDPE has gained attention in recent years due to its potential applications in various fields of research, including drug delivery, nanotechnology, and material science.
Mecanismo De Acción
The mechanism of action of Isophthalic acid, dicyclopentyl ester is not fully understood. However, it is believed that the compound interacts with biological membranes, leading to changes in membrane fluidity and permeability. This, in turn, affects the uptake and release of drugs and other bioactive molecules.
Efectos Bioquímicos Y Fisiológicos
Isophthalic acid, dicyclopentyl ester has been shown to have low toxicity and is generally well-tolerated in vivo. However, the compound has been shown to have some biochemical and physiological effects. For example, Isophthalic acid, dicyclopentyl ester has been shown to induce oxidative stress and DNA damage in some cell types. Additionally, the compound has been shown to inhibit the proliferation and migration of some cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isophthalic acid, dicyclopentyl ester has several advantages for use in laboratory experiments. The compound is readily available, relatively inexpensive, and easy to handle. Additionally, Isophthalic acid, dicyclopentyl ester has been shown to be a versatile building block for the synthesis of various materials and drug delivery systems.
However, there are also some limitations to the use of Isophthalic acid, dicyclopentyl ester in laboratory experiments. For example, the compound has limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the compound has a relatively low melting point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are several future directions for research on Isophthalic acid, dicyclopentyl ester. One potential direction is the development of new drug delivery systems using Isophthalic acid, dicyclopentyl ester as a carrier. Another potential direction is the synthesis of new nanoscale materials using Isophthalic acid, dicyclopentyl ester as a building block. Additionally, further research is needed to fully understand the mechanism of action of Isophthalic acid, dicyclopentyl ester and its effects on biological systems. Finally, the development of new synthetic methods for Isophthalic acid, dicyclopentyl ester could lead to improvements in its properties and potential applications.
Métodos De Síntesis
Isophthalic acid, dicyclopentyl ester is synthesized by the esterification of isophthalic acid with dicyclopentyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions for several hours, after which the product is isolated by filtration and recrystallization.
Aplicaciones Científicas De Investigación
Isophthalic acid, dicyclopentyl ester has been used in various scientific research applications, including drug delivery, nanotechnology, and material science. In drug delivery, Isophthalic acid, dicyclopentyl ester has been investigated as a potential carrier for the delivery of anticancer drugs. The compound has been shown to enhance the solubility and bioavailability of poorly soluble drugs, leading to improved therapeutic outcomes.
In nanotechnology, Isophthalic acid, dicyclopentyl ester has been used as a building block for the synthesis of nanoscale materials, such as nanoparticles and nanofibers. The compound has been shown to enhance the stability and biocompatibility of these materials, making them suitable for various biomedical applications.
In material science, Isophthalic acid, dicyclopentyl ester has been used as a plasticizer for the production of polymeric materials, such as polyvinyl chloride (PVC) and polyethylene terephthalate (PET). The compound has been shown to improve the mechanical properties and thermal stability of these materials, making them suitable for various industrial applications.
Propiedades
Número CAS |
18699-41-7 |
|---|---|
Nombre del producto |
Isophthalic acid, dicyclopentyl ester |
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
dicyclopentyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-15-8-1-2-9-15)13-6-5-7-14(12-13)18(20)22-16-10-3-4-11-16/h5-7,12,15-16H,1-4,8-11H2 |
Clave InChI |
RWOGJKIDZVOJFG-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
SMILES canónico |
C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3 |
Otros números CAS |
18699-41-7 |
Sinónimos |
Isophthalic acid dicyclopentyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



